molecular formula C11H14O3 B057968 3-(4-hydroxyphenyl)propyl Acetate CAS No. 80373-18-8

3-(4-hydroxyphenyl)propyl Acetate

Cat. No. B057968
CAS RN: 80373-18-8
M. Wt: 194.23 g/mol
InChI Key: UARIKUWXCSCJBL-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)propyl Acetate is a natural product found in Pinus contorta and Calocedrus formosana . It has a molecular formula of C11H14O3 . The IUPAC name for this compound is 3-(4-hydroxyphenyl)propyl acetate .


Molecular Structure Analysis

The InChI string for 3-(4-hydroxyphenyl)propyl Acetate is InChI=1S/C11H14O3/c1-9(12)14-8-2-3-10-4-6-11(13)7-5-10/h4-7,13H,2-3,8H2,1H3 . The Canonical SMILES for this compound is CC(=O)OCCCC1=CC=C(C=C1)O .


Physical And Chemical Properties Analysis

The molecular weight of 3-(4-hydroxyphenyl)propyl Acetate is 194.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 5 .

Scientific Research Applications

  • Detection of Metabolites in Human Urine

    A study by Yang, Liu, & Wan (2017) developed a method for determining 4-hydroxyphenyl acetic acid and related compounds in human urine, useful for cancer biomarker discovery.

  • Fluorescence Binding with Serum Albumin

    Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides, including compounds related to 3-(4-hydroxyphenyl)propyl Acetate, investigating their interactions with bovine serum albumin through fluorescence studies (Meng et al., 2012).

  • Participation in Ester Hydrolysis

    Capon, McDowell, & Raftery (1973) studied the lactonization of aryl esters of acids including 3-(2-hydroxyphenyl)propionic acid, highlighting the role of hydroxy-groups in ester hydrolysis (Capon et al., 1973).

  • Inhibition of Dopamine Beta-Hydroxylase

    Colombo et al. (1984) discovered that 2-bromo-3-(p-hydroxyphenyl)-1-propene, closely related to 3-(4-hydroxyphenyl)propyl Acetate, can inactivate dopamine beta-hydroxylase, which is significant for neurological research (Colombo et al., 1984).

  • Cancer Prevention Research

    Moon et al. (1979) synthesized N-(4-hydroxyphenyl)-all-trans-retinamide, a derivative of 4-hydroxyphenyl, and studied its efficacy in preventing breast cancer in rats (Moon et al., 1979).

  • Polymer Composite Development

    Totaro et al. (2017) utilized 3-(4-Hydroxyphenyl)propionic acid as an organic modifier in layered double hydroxides for creating PBS bionanocomposites, indicating its role in material science (Totaro et al., 2017).

Safety And Hazards

3-(4-hydroxyphenyl)propyl Acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-hydroxyphenyl)propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(12)14-8-2-3-10-4-6-11(13)7-5-10/h4-7,13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARIKUWXCSCJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901001195
Record name 3-(4-Hydroxyphenyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-hydroxyphenyl)propyl Acetate

CAS RN

80373-18-8
Record name Benzenepropanol, 4-hydroxy-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxyphenyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Saijo, S Tsunekawa, H Murakami, N Shirai… - Bioorganic & medicinal …, 2007 - Elsevier
New ditopic sensory elements 2 and 3 for catecholamines based on a hexahomotrioxacalix[3]arene, with a boronic acid substituent appended, were designed and synthesized. As an …
Number of citations: 14 www.sciencedirect.com
DM Sturmer - 1966 - ir.library.oregonstate.edu
New syntheses for 2-bicyclo (3.3. 1) nonanone and 7-bicyclo-(3.3. 1) nonen-2-one were developed. The saturated ketone was prepared from phenol and acrylonitrile via a novel …
Number of citations: 2 ir.library.oregonstate.edu
R Näf, A Velluz, AP Meyer - Journal of Essential Oil Research, 1996 - Taylor & Francis
The volatile constituents obtained by solvent extraction of the juices of both blood and blond sweet oranges (Citrus sinensis (L.) Osbeck) were studied. Some known compounds are …
Number of citations: 25 www.tandfonline.com
K Maruyama, F Kobayashi, A Osuka - … of the Chemical Society of Japan, 1990 - journal.csj.jp
Reversible Schiff base condensation of bis(salicylaldehyde)-linked porphyrins and ethylenediamine under high dilution gave salen-capped porphyrins in high yields. Site selective …
Number of citations: 21 www.journal.csj.jp
B Das, B Venkataiah, P Madhusudhan - Synthetic communications, 2002 - Taylor & Francis
Selective acetylation of aliphatic hydroxyl group in the presence of phenolic hydroxyl group was achieved conveniently and efficiently by treatment with EtOAc in the presence of silica …
Number of citations: 12 www.tandfonline.com

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